(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine
Overview
Description
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H16FN It is a derivative of benzylamine, where the benzyl group is substituted with a cyclopropylmethyl group and a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine typically involves the reaction of cyclopropylmethylamine with 4-fluoro-2-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the cyclopropyl and fluoro groups, can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the cyclopropyl and fluoro substituents.
Cyclopropylmethylamine: Lacks the aromatic ring and fluoro substituent.
4-Fluoro-2-methylbenzylamine: Contains the aromatic ring with fluoro and methyl groups but lacks the cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine is unique due to the combination of the cyclopropylmethyl and 4-fluoro-2-methylphenyl groups. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-fluoro-2-methylphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-6-12(13)5-4-11(9)8-14-7-10-2-3-10/h4-6,10,14H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKGNNNXKFWBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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